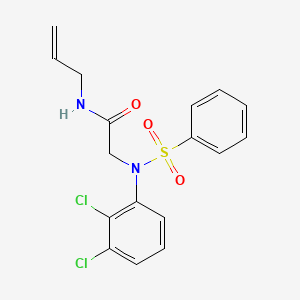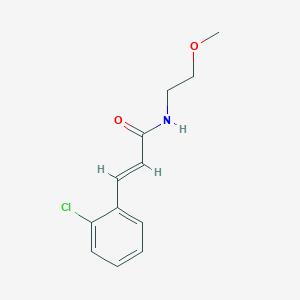
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a promising compound for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction.
Wirkmechanismus
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the modulation of various neurotransmitter systems, including glutamate, dopamine, and GABA. N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide enhances the activity of mGluR5 by increasing the affinity of the receptor for glutamate, which results in the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate various biochemical and physiological processes in the brain. It increases the release of dopamine and GABA in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. It also enhances synaptic plasticity and neurogenesis, which may underlie its long-term therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective and potent modulator of mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. It also has some off-target effects at high concentrations, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the development of N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the optimization of its pharmacokinetic properties to improve its duration of action and bioavailability. Another area of research is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as autism spectrum disorders and traumatic brain injury. Finally, the development of more selective and potent modulators of mGluR5 may provide new insights into the role of this receptor in brain function and disease.
Synthesemethoden
The synthesis of N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2,3-dichlorophenylacetic acid with allylamine to form N~1~-allyl-2,3-dichlorophenylacetamide. This intermediate is then reacted with phenylsulfonyl chloride to produce N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It also has antipsychotic effects in animal models of schizophrenia and reduces drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-11-20-16(22)12-21(15-10-6-9-14(18)17(15)19)25(23,24)13-7-4-3-5-8-13/h2-10H,1,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBVAHNXOVDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5228241.png)
![1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B5228246.png)

![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)


![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)